2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate

Catalog No.
S13125275
CAS No.
M.F
C15H28N2O5
M. Wt
316.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azep...

Product Name

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate

IUPAC Name

(2S,6R)-4-(azepan-2-ylmethyl)-2,6-dimethylmorpholine;oxalic acid

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

InChI

InChI=1S/C13H26N2O.C2H2O4/c1-11-8-15(9-12(2)16-11)10-13-6-4-3-5-7-14-13;3-1(4)2(5)6/h11-14H,3-10H2,1-2H3;(H,3,4)(H,5,6)/t11-,12+,13?;

InChI Key

HNAJHCGPJIRWJW-KOQCZNHOSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCCN2.C(=O)(C(=O)O)O

2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate is a chemical compound characterized by its complex structure, which includes a morpholine ring and an azepane moiety. The molecular formula for this compound is C13H26N2OC2H2O4C_{13}H_{26}N_{2}O\cdot C_{2}H_{2}O_{4}, indicating the presence of both organic amines and oxalic acid components. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Typical of amines and oxalates. For instance:

  • Nucleophilic Substitution: The nitrogen atoms in the morpholine and azepane rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The oxalate component can engage in acid-base reactions, forming salts with various cations.
  • Formation of Derivatives: The functional groups present can lead to the formation of derivatives through acylation or alkylation processes.

These reactions are essential for synthesizing related compounds and exploring their reactivity profiles.

Preliminary studies suggest that 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate may exhibit various biological activities. While specific data on this compound is limited, compounds with similar structures have shown:

  • Antimicrobial Properties: Compounds containing morpholine and azepane rings often demonstrate antimicrobial activity against various pathogens.
  • CNS Activity: Morpholine derivatives are known for their potential neuroactive effects, possibly influencing neurotransmitter systems.
  • Analgesic Effects: Some azepane derivatives have been reported to possess analgesic properties.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate typically involves multi-step organic synthesis techniques:

  • Formation of the Morpholine Ring: Starting from 2,6-dimethylmorpholine, a suitable alkylating agent can be used to introduce the azepane moiety.
  • Coupling Reaction: The azepane can be synthesized separately and then coupled with the morpholine derivative using standard coupling reagents.
  • Oxalate Formation: Finally, the product can be treated with oxalic acid to form the oxalate salt.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The potential applications of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate include:

  • Pharmaceutical Development: As a candidate for drug formulation targeting infections or neurological disorders.
  • Chemical Research: Used as a building block in synthesizing more complex heterocycles.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its biological activity.

Interaction studies involving this compound may focus on its binding affinity with various biological targets. Key areas include:

  • Receptor Binding Studies: Evaluating how well the compound interacts with neurotransmitter receptors or other protein targets.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized in biological systems and its pharmacokinetic properties.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

These studies are crucial for determining the viability of the compound as a therapeutic agent.

Similar Compounds

Several compounds share structural similarities with 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
MorpholineA six-membered ring containing one nitrogen atomCommonly used as a solvent and reagent in organic synthesis
AzepaneA seven-membered ring that includes nitrogenKnown for its role in pharmaceuticals due to its cyclic structure
4-DimethylaminomorpholineA morpholine derivative with dimethylamino substituentsExhibits unique electronic properties that influence reactivity

These compounds highlight the unique aspects of 2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate while providing insight into its potential applications and interactions within biological systems .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

316.19982200 g/mol

Monoisotopic Mass

316.19982200 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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